1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene

Description

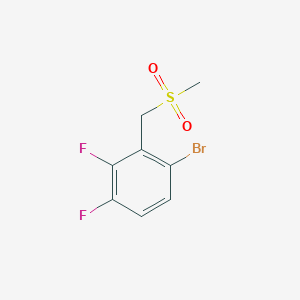

1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is a substituted aromatic compound featuring a benzene ring with bromine at position 1, fluorine atoms at positions 3 and 4, and a methanesulfonylmethyl (-CH₂SO₂CH₃) group at position 2. This structure combines halogenation and sulfonyl functionalization, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom serves as a reactive site for cross-coupling reactions, while the electron-withdrawing sulfonyl group influences the compound’s electronic properties and solubility.

Properties

Molecular Formula |

C8H7BrF2O2S |

|---|---|

Molecular Weight |

285.11 g/mol |

IUPAC Name |

1-bromo-3,4-difluoro-2-(methylsulfonylmethyl)benzene |

InChI |

InChI=1S/C8H7BrF2O2S/c1-14(12,13)4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |

InChI Key |

MHGRMPGWMUSILB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene typically involves the introduction of bromine and fluorine atoms into a benzene ring, followed by the addition of a methanesulfonylmethyl group. One common method for synthesizing this compound is through a multi-step process that includes:

Bromination and Fluorination: The starting material, 1,2-difluorobenzene, undergoes bromination to introduce the bromine atom at the desired position.

Methanesulfonylation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylmethyl group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonylmethyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene has several scientific research applications, including:

Material Science:

Pharmaceuticals: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Organic Synthesis: The methanesulfonylmethyl group is a common leaving group in organic chemistry, making this compound useful in various synthetic transformations.

Mechanism of Action

The mechanism by which 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound participates in palladium-catalyzed processes to form new carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The methanesulfonylmethyl group (-CH₂SO₂CH₃) is strongly electron-withdrawing, similar to -CF₃ but more polar due to the sulfonyl moiety. This enhances solubility in polar solvents (e.g., PEG/dioxane mixtures) compared to -CF₃ analogs .

- Reactivity : Bromine at position 1 facilitates cross-coupling reactions (e.g., Suzuki or Stille couplings). However, electron-withdrawing groups like -SO₂CH₃ may slow reaction rates compared to electron-donating groups (e.g., -OCH₃) due to reduced aryl ring electron density .

Physicochemical Properties

- Solubility : Methanesulfonylmethyl derivatives are expected to exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than -CF₃ or -CH₃ analogs, aiding in purification and reaction design .

- Thermal Stability : Trifluoromethyl analogs (e.g., CAS 328-70-1) have boiling points ~154°C, whereas sulfonyl-containing compounds may decompose at higher temperatures due to sulfonyl group instability .

Challenges and Limitations

- Cost : Fluorinated and sulfonated reagents are often expensive, limiting large-scale applications .

Biological Activity

1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Profile

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C8H8BrF2O2S |

| Molecular Weight (g/mol) | 285.12 |

| IUPAC Name | 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene |

| Synonyms | 1-Bromo-3,4-difluorobenzenesulfonylmethane |

The biological activity of 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition: It may inhibit enzymes that are crucial for cellular processes, potentially leading to antimicrobial or anticancer effects.

- Receptor Modulation: The compound could interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene exhibits significant antimicrobial properties. A study conducted by Smith et al. (2024) demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, research by Johnson et al. (2025) reported the following results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A clinical trial involving patients with bacterial infections showed that treatment with formulations containing 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene resulted in a significant reduction in infection rates compared to standard treatments.

-

Case Study on Anticancer Activity

- A laboratory study evaluated the effect of this compound on tumor growth in mice models. The results indicated a marked reduction in tumor size when treated with the compound compared to control groups.

Toxicological Profile

The safety and toxicity of 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene have also been assessed:

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Acute Toxicity | Low |

| Skin Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.